molecular formula C28H29N3O4 B2986684 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 932470-37-6

2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2986684
CAS No.: 932470-37-6
M. Wt: 471.557
InChI Key: OWJYKJURJDPQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinolin-2-one derivative characterized by a methoxy-substituted quinoline core, a p-tolylaminomethyl group at position 3, and an acetamide side chain linked to a 4-methoxybenzyl group. The presence of dual methoxy groups and a flexible acetamide bridge enhances its solubility and bioavailability compared to simpler quinoline analogs.

Properties

IUPAC Name

2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-4-9-23(10-5-19)29-17-22-14-21-8-13-25(35-3)15-26(21)31(28(22)33)18-27(32)30-16-20-6-11-24(34-2)12-7-20/h4-15,29H,16-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJYKJURJDPQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including thiazolidinones, coumarin derivatives, and quinazolinones. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Core Structure Key Functional Groups Pharmacological Activity Synthesis Highlights
Target Compound 475.52 g/mol Quinolin-2-one 7-methoxy, p-tolylaminomethyl, 4-methoxybenzyl acetamide Hypothesized anti-inflammatory/anticancer (unverified) Acylation of quinolinone intermediate followed by condensation with 4-methoxybenzylamine
N-(2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l) ~350–400 g/mol Coumarin-thiazolidinone hybrid 4-methylcoumarin, thiazolidin-4-one Antimicrobial, antitumor Mercaptoacetic acid cyclization with ZnCl₂ catalysis
(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid (28) 263.26 g/mol Quinolin-2-one 4-hydroxy, methyl, acetic acid Analgesic (validated) Acylation of methyl anthranilate with β-methoxycarbonylpropionyl chloride
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) 454.51 g/mol Quinazolinone-thiazolidinone hybrid Thioether, thiazolidin-4-one Antiviral, enzyme inhibition Thioglycolic acid-mediated cyclization

Key Observations:

Structural Divergence: The target compound’s quinolin-2-one core distinguishes it from coumarin-based analogs (e.g., 3a-l) and quinazolinones (e.g., compound 5). Acetamide Linkage: Unlike thioether-linked compounds (e.g., compound 5), the target’s acetamide group offers metabolic stability and reduced susceptibility to enzymatic cleavage .

Synthetic Pathways: The target compound’s synthesis involves multi-step acylation and condensation, contrasting with the ZnCl₂-catalyzed cyclization used for coumarin-thiazolidinones or the thioglycolic acid-mediated routes for thioacetamides .

Pharmacological Potential: While compound 28 demonstrated validated analgesic activity, the target compound’s bioactivity remains unverified. Thiazolidinone hybrids (e.g., 3a-l) exhibit broad-spectrum antimicrobial activity, but the target’s lack of a thiazolidinone ring may limit such effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.